molecular formula C12H14N2O2 B15187834 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)- CAS No. 121742-46-9

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-

Cat. No.: B15187834
CAS No.: 121742-46-9
M. Wt: 218.25 g/mol
InChI Key: QXKJWHWUDVQATH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of piperidine-2,6-dione, featuring an ethyl group and a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)- typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as ethyl pyridine and piperidine-2,6-dione.

  • Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound has been studied for its potential biological activities, including enzyme inhibition.

  • Medicine: : It has shown promise as an aromatase inhibitor, which is relevant in the treatment of hormone-dependent cancers.

  • Industry: : Its derivatives are used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an aromatase inhibitor, it binds to the aromatase enzyme, preventing the conversion of androgens to estrogens, which is crucial in the treatment of certain cancers.

Comparison with Similar Compounds

2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: can be compared with other similar compounds such as:

  • 3-ethyl-3-(4-pyridinyl)-2,6-piperidinedione (S-enantiomer)

  • 3-ethyl-3-(4-pyridinyl)-2,6-piperidinedione (racemic mixture)

The uniqueness of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)- lies in its specific enantiomeric form, which exhibits distinct biological activities compared to its enantiomer and racemic mixture.

Properties

CAS No.

121742-46-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(3R)-3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)/t12-/m1/s1

InChI Key

QXKJWHWUDVQATH-GFCCVEGCSA-N

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=NC=C2

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.